REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].[C:5]([CH:7]([CH:14]=[CH2:15])[CH2:8][C:9]([O:11]CC)=O)#[N:6].O>C(OCC)C>[CH:14]([CH:7]1[C:5]2([CH2:2][CH2:1]2)[NH:6][C:9](=[O:11])[CH2:8]1)=[CH2:15]
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC(=O)OCC)C=C
|
Name
|
Ti(Oi-Pr)4
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3.27 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford the crude product residue
|
Type
|
CUSTOM
|
Details
|
The crude product residue was purified by silica gel chromatography (1:1 ethyl acetate/petroleum ether, Rf=0.3)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CC(NC12CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |